1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide
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Overview
Description
1-[(2R)-N’-Boc-2-amino-2-cyclohexylacetyl]-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide is a complex organic compound used as an intermediate in the preparation of various pharmaceutical agents, including Ximelagatran . This compound is characterized by its unique structure, which includes a tert-butyl carbamate (Boc) protecting group, a cyclohexylacetyl moiety, and a cyanobenzyl group attached to an azetidine ring.
Preparation Methods
The synthesis of 1-[(2R)-N’-Boc-2-amino-2-cyclohexylacetyl]-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Protection of the amine group: The amino group is protected using a tert-butyl carbamate (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the cyclohexylacetyl moiety:
Attachment of the cyanobenzyl group: The cyanobenzyl group is introduced via nucleophilic substitution reactions.
Formation of the azetidine ring: The azetidine ring is formed through cyclization reactions, often involving intramolecular nucleophilic substitution.
Industrial production methods for this compound would involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
1-[(2R)-N’-Boc-2-amino-2-cyclohexylacetyl]-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylacetyl moiety, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be used to modify the cyanobenzyl group, converting the nitrile to an amine or other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2R)-N’-Boc-2-amino-2-cyclohexylacetyl]-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of Ximelagatran, it plays a role in the development of anticoagulant drugs.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2R)-N’-Boc-2-amino-2-cyclohexylacetyl]-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. The compound itself does not have a direct mechanism of action but contributes to the formation of drugs that target specific molecular pathways. For example, Ximelagatran, synthesized using this compound, acts as a direct thrombin inhibitor, preventing blood clot formation .
Comparison with Similar Compounds
1-[(2R)-N’-Boc-2-amino-2-cyclohexylacetyl]-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide can be compared with other similar compounds used as intermediates in pharmaceutical synthesis:
1-[(2R)-N’-Boc-2-amino-2-cyclohexylacetyl]-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide-d11: This is a deuterated analogue used in isotope labeling studies.
tert-butyl N-[(1R)-2-[(2S)-2-[(4-cyanophenyl)methylcarbamoyl]azetidin-1-yl]-2-oxo-1-cyclohexyl]carbamate: Another intermediate with a similar structure but different substituents.
The uniqueness of 1-[(2R)-N’-Boc-2-amino-2-cyclohexylacetyl]-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide lies in its specific combination of functional groups, which makes it particularly useful in the synthesis of certain pharmaceuticals.
Properties
IUPAC Name |
tert-butyl N-[(1R)-2-[(2S)-2-[(4-cyanophenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O4/c1-25(2,3)33-24(32)28-21(19-7-5-4-6-8-19)23(31)29-14-13-20(29)22(30)27-16-18-11-9-17(15-26)10-12-18/h9-12,19-21H,4-8,13-14,16H2,1-3H3,(H,27,30)(H,28,32)/t20-,21+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAZDRUUDUBAQU-LEWJYISDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1CCCCC1)C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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